2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone typically involves the reaction of 4-fluoro-2-methylbenzoyl chloride with chlorodifluoromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like toluene. The general reaction scheme is as follows:
4-Fluoro-2-methylbenzoyl chloride+ChlorodifluoromethaneNaOH, Toluenethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanol.
Oxidation: Formation of 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)acetic acid.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone involves its interaction with various molecular targets. The compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the presence of fluorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4-difluorophenyl)ethanone
- 2-Chloro-1-(4-fluorophenyl)ethanone
- 2-Chloro-1-(3-methoxyphenyl)ethanone
Uniqueness
2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. The methyl group on the aromatic ring also contributes to its unique steric and electronic characteristics, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-4-6(11)2-3-7(5)8(14)9(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISHCQQVMIYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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